1-Fluoro-4-oxo-cyclohexanecarboxylic acid
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Overview
Description
1-Fluoro-4-oxo-cyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H9FO3. It is characterized by a cyclohexane ring substituted with a fluoro group, a keto group, and a carboxylic acid group.
Preparation Methods
The synthesis of 1-Fluoro-4-oxo-cyclohexanecarboxylic acid typically involves the following steps:
Fluorination: Introduction of the fluoro group into the cyclohexane ring.
Oxidation: Conversion of a specific carbon atom in the ring to a keto group.
Carboxylation: Addition of a carboxylic acid group to the ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-Fluoro-4-oxo-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Fluoro-4-oxo-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-oxo-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-4-oxo-cyclohexanecarboxylic acid can be compared with similar compounds such as:
1-Chloro-4-oxocyclohexane-1-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.
1-Fluoro-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a keto group.
1-Fluoro-4-oxocyclohexane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Properties
IUPAC Name |
1-fluoro-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3/c8-7(6(10)11)3-1-5(9)2-4-7/h1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPODTZOFJIALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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